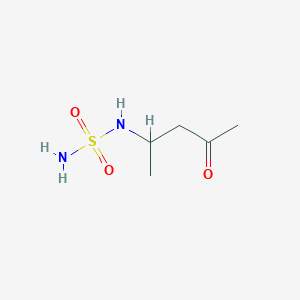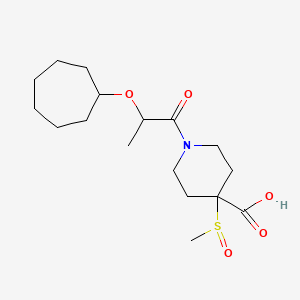![molecular formula C14H22N6 B7439573 1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole, commonly known as MPTP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. MPTP belongs to the class of triazole compounds and has been synthesized using various methods.
Wirkmechanismus
MPTP is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death. The selective vulnerability of dopaminergic neurons to MPTP-induced toxicity is due to the high levels of MAO-B and dopamine transporter in these neurons.
Biochemical and Physiological Effects
MPTP-induced Parkinsonism is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum and the appearance of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. MPTP-induced Parkinsonism also leads to changes in neurotransmitter systems, including the serotonin, noradrenaline, and glutamate systems.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP-induced Parkinsonism is a widely used model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP-induced Parkinsonism has several advantages, including its reproducibility, selectivity for dopaminergic neurons, and similarity to the human disease. However, MPTP-induced Parkinsonism also has limitations, including its acute and irreversible nature, the lack of Lewy body formation, and the absence of other pathological features of Parkinson's disease, such as neuroinflammation and alpha-synuclein aggregation.
Zukünftige Richtungen
There are several future directions for research on MPTP, including the development of new MPTP analogs with improved selectivity and potency, the investigation of the role of astrocytes in MPTP-induced toxicity, the identification of biomarkers for early detection and diagnosis of Parkinson's disease, and the testing of potential disease-modifying therapies using MPTP-induced Parkinsonism as a preclinical model.
Conclusion
In conclusion, MPTP is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. MPTP has been extensively used as a model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP-induced Parkinsonism is characterized by the selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum and the appearance of Parkinson's disease-like symptoms. MPTP-induced Parkinsonism has several advantages and limitations for lab experiments, and there are several future directions for research on MPTP.
Synthesemethoden
MPTP can be synthesized using various methods, including the reaction between 1-(2-bromoethyl)pyrrolidine and 3-(2-methylimidazol-1-yl)propyltriazole or the reaction between 3-(2-methylimidazol-1-yl)propyl-1H-1,2,4-triazole-5(4H)-thione and 1-(2-chloroethyl)pyrrolidine. The synthesis of MPTP requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively used in scientific research, particularly in the field of neuroscience. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. MPTP-induced Parkinsonism has been used as a model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP has also been used to study the role of dopamine in reward and addiction.
Eigenschaften
IUPAC Name |
1-[3-(2-methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-13-15-5-10-19(13)8-4-9-20-12-14(16-17-20)11-18-6-2-3-7-18/h5,10,12H,2-4,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWBADVBOLVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN2C=C(N=N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7439499.png)
![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)

![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)

![N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetamide](/img/structure/B7439536.png)
![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)
![3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide](/img/structure/B7439560.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
